Calcium bromide

説明

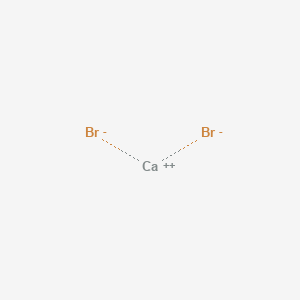

Structure

2D Structure

特性

CAS番号 |

7789-41-5 |

|---|---|

分子式 |

Br2Ca |

分子量 |

199.89 g/mol |

IUPAC名 |

calcium;dibromide |

InChI |

InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2 |

InChIキー |

WGEFECGEFUFIQW-UHFFFAOYSA-L |

SMILES |

[Ca+2].[Br-].[Br-] |

正規SMILES |

[Ca+2].[Br-].[Br-] |

沸点 |

1815 °C BP: 806-812 °C, very deliquescent |

Color/Form |

Deliquescent granules or orthorhombic crystals Rhombohedral crystals; hygroscopic Colorless, orthorhombic, deliquescent crystals Becomes yellow on exposure to ai |

密度 |

3.38 g/cu cm 3.4 g/cm³ |

melting_point |

742 °C MP: 730 °C (anhydrous) 730 °C |

他のCAS番号 |

7789-41-5 |

物理的記述 |

Deliquescent odorless solid; Turns yellow on extended exposure to air; [Merck Index] White hygroscopic solid; [ICSC] White crystalline solid; Odorless; [Alfa Aesar MSDS] WHITE HYGROSCOPIC POWDER. |

ピクトグラム |

Corrosive; Irritant |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

In water, 156 g/100 g water at 25 °C Water solubilty[Table#8606] In water, 1420 g/L at 30 °C Very soluble in water For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 30 °C: 142 |

同義語 |

CaBr2, Calcium bromide |

製品の起源 |

United States |

Synthesis Methodologies and Process Optimization

Conventional and Novel Synthetic Routes for Calcium Bromide

This compound is an inorganic compound with the chemical formula CaBr₂. It is typically synthesized through reactions involving calcium compounds such as oxides, carbonates, and hydroxides, or directly from calcium metal and elemental bromine. testbook.comcollegedunia.com

Reactions involving Calcium Oxides, Carbonates, and Hydroxides with Bromine Compounds

A common and straightforward method for producing this compound involves the reaction of calcium carbonate (CaCO₃) or calcium oxide (CaO) with hydrobromic acid (HBr). testbook.comcollegedunia.comentrepreneurindia.co This reaction is widely adopted due to the abundance of the raw materials. entrepreneurindia.co

The reaction between calcium oxide and hydrobromic acid is represented by the stoichiometric equation: CaO + 2HBr → CaBr₂ + H₂O collegedunia.comentrepreneurindia.co

Similarly, calcium carbonate reacts with hydrobromic acid to yield this compound, water, and carbon dioxide: CaCO₃ + 2HBr → CaBr₂ + H₂O + CO₂ entrepreneurindia.cosndb.insocratic.orgchegg.com This reaction involves the neutralization of calcium carbonate by the hydrobromic acid, producing unstable carbonic acid which subsequently decomposes into water and carbon dioxide. socratic.orgquora.comlibretexts.org

Calcium hydroxide (B78521) (Ca(OH)₂) also readily reacts with hydrobromic acid in a neutralization reaction to produce this compound and water. testbook.comentrepreneurindia.cobrainly.com This is described as a double displacement reaction where hydrogen ions from HBr combine with hydroxide ions from Ca(OH)₂ to form water, and calcium ions (Ca²⁺) and bromide ions (Br⁻) combine to form this compound. brainly.com The balanced chemical equation is: Ca(OH)₂ + 2HBr → CaBr₂ + 2H₂O entrepreneurindia.cobrainly.comyoutube.comyoutube.com

Another method involves reacting calcium oxide with bromine in the presence of a reducing agent, such as formic acid. entrepreneurindia.cowikipedia.org This process yields this compound, water, and carbon dioxide. entrepreneurindia.co CaO + Br₂ + HCO₂H → CaBr₂ + H₂O + CO₂ entrepreneurindia.cowikipedia.org

A two-stage reduction approach has been outlined in a European patent for the production of high-purity this compound. googleapis.com This process involves the reaction of bromine with a reducing agent, such as ammonia (B1221849), to generate hydrobromic acid, which then reacts with a calcium compound like calcium hydroxide. googleapis.com

Direct Reactivity Studies of Calcium Metal with Elemental Bromine

This compound can also be synthesized through the direct reaction of calcium metal with elemental bromine. testbook.comcollegedunia.comsndb.in This reaction is exothermic and readily occurs at elevated temperatures, forming solid this compound. quora.com The balanced equation for this reaction is: Ca(s) + Br₂(l) → CaBr₂(s) quora.compearson.com

In this redox reaction, calcium loses two electrons to form a Ca²⁺ ion, while each bromine atom gains one electron to form a Br⁻ ion, resulting in the ionic compound CaBr₂. quora.combrainly.com

Mechanistic Investigations of Hydrobromic Acid Reactions with Calcium Precursors

The reactions of hydrobromic acid with calcium precursors like calcium carbonate and calcium hydroxide are acid-base neutralization reactions. socratic.orgbrainly.com

For the reaction between calcium hydroxide and hydrobromic acid, it is a straightforward neutralization where H⁺ ions from HBr combine with OH⁻ ions from Ca(OH)₂ to form water, and Ca²⁺ and Br⁻ ions form CaBr₂. brainly.comyoutube.com This reaction is a classic example of a strong acid reacting with a strong base (though Ca(OH)₂'s solubility is limited) to produce a salt and water. libretexts.org Mechanistic studies involving the reaction of calcium hydroxide with gaseous hydrogen chloride (a similar reaction to HBr) have shown the formation of not only the metal halide but also a hydroxyhalide intermediate (e.g., CaClOH). ifpenergiesnouvelles.frifpenergiesnouvelles.fr While specific detailed mechanistic studies for the HBr/Ca(OH)₂ reaction were not extensively found, the principle of acid-base reaction and potential intermediate formation could be analogous.

Technological Advancements in this compound Production

Technological advancements, including advanced analytical tools and the integration of automation and machine learning, are playing an increasing role in optimizing the production of this compound. entrepreneurindia.co

Application of Advanced Analytical Tools in Process Control and Optimization

Advanced analytical tools are crucial for monitoring and controlling the this compound production process to ensure product quality, minimize waste, and improve efficiency. entrepreneurindia.co Techniques such as pH measurement are essential, particularly in reactions involving hydrobromic acid, to control the reaction environment and optimize conversion. googleapis.comgoogle.com For instance, maintaining a specific pH range during the reaction of HBr with calcium hydroxide can help convert carbonate impurities into gaseous carbon dioxide, thus improving the purity of the final CaBr₂ solution. google.com

Other analytical techniques like thermogravimetric analysis (TGA) can be used to characterize the thermal stability of this compound and understand its decomposition behavior at high temperatures. This is important for processes involving heating or drying. Differential scanning calorimetry (DSC) can also be used to validate observations from TGA.

In the context of using this compound in drilling fluids, techniques for accurately measuring the density of CaBr₂ solutions, such as using hydrometers, densitometers, and pycnometers, are critical for density control and preparation of solutions with desired properties. tidjma.tn

Integration of Automation and Machine Learning in Manufacturing Processes

Automation and machine learning (ML) are being increasingly integrated into chemical manufacturing processes, including potentially for this compound production, to enhance productivity, consistency, and efficiency. entrepreneurindia.co Automation can streamline production processes, reduce labor costs, and ensure consistent product quality. entrepreneurindia.co Automated systems can control feed rates of raw materials based on real-time measurements of parameters like pH and oxidation-reduction potential (ORP) in continuous reaction systems. googleapis.comgoogle.com

Data Table: Common Synthesis Routes for this compound

| Calcium Precursor | Bromine Compound | Reaction Equation | Byproducts | Notes |

| Calcium Oxide | Hydrobromic Acid | CaO + 2HBr → CaBr₂ + H₂O | Water | Common, straightforward. collegedunia.comentrepreneurindia.co |

| Calcium Carbonate | Hydrobromic Acid | CaCO₃ + 2HBr → CaBr₂ + H₂O + CO₂ | Water, Carbon Dioxide | Releases gas. entrepreneurindia.cosndb.insocratic.orgchegg.com |

| Calcium Hydroxide | Hydrobromic Acid | Ca(OH)₂ + 2HBr → CaBr₂ + 2H₂O | Water | Neutralization reaction. entrepreneurindia.cobrainly.comyoutube.comyoutube.com |

| Calcium Oxide | Bromine | CaO + Br₂ + HCO₂H → CaBr₂ + H₂O + CO₂ | Water, Carbon Dioxide | Requires a reducing agent. entrepreneurindia.cowikipedia.org |

| Calcium Metal | Elemental Bromine | Ca + Br₂ → CaBr₂ | None | Direct combination, exothermic. quora.compearson.com |

Detailed Research Findings:

A patented method for this compound production highlights process optimization through controlled addition of hydrobromic acid to calcium oxide in the presence of a pre-existing this compound solution as a reaction carrier, followed by pH adjustment and purification steps to achieve high yield.

Research into the reaction of calcium hydroxide with hydrogen chloride indicates the potential formation of intermediate hydroxyhalide compounds, which could be relevant for understanding the detailed mechanism of the reaction with hydrobromic acid. ifpenergiesnouvelles.frifpenergiesnouvelles.fr

Studies on the direct reaction of calcium metal with bromine confirm it as a redox process where calcium is oxidized and bromine is reduced, forming the ionic compound CaBr₂. quora.combrainly.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The chemical industry is increasingly prioritizing sustainability, aiming to minimize environmental impact through efficient resource utilization, waste reduction, and the adoption of greener technologies tethyschemical.com. In the context of this compound synthesis, this involves exploring alternative manufacturing techniques that are more environmentally benign than conventional routes. entrepreneurindia.co

Development of Eco-Friendly Manufacturing Techniques

Eco-friendly manufacturing techniques for this compound production seek to reduce or eliminate the use of hazardous substances, minimize energy consumption, and decrease waste generation. Research in this area includes exploring alternative reaction conditions and catalysts.

One approach involves utilizing this compound itself as a catalyst in organic synthesis under milder conditions. For instance, this compound has been employed as an efficient and eco-friendly catalyst in the solvent-free synthesis of dihydropyrimidinone derivatives under microwave irradiation researchgate.netimist.ma. This method highlights the potential for this compound to play a role in green chemistry protocols beyond its primary industrial uses. The use of microwave irradiation as an alternative energy source and the absence of organic solvents in this specific application align with principles of green chemistry imist.ma.

Another avenue for eco-friendly production involves optimizing existing processes to reduce their environmental footprint. For example, in the traditional reaction of calcium hydroxide with hydrobromic acid, controlling the pH can help remove impurities like carbonate ions, leading to a purer product and potentially reducing downstream purification steps google.com. Efficient filtration and evaporation techniques can also contribute to minimizing waste and improving resource efficiency imarcgroup.com.

Furthermore, the recovery of bromide ions from waste streams, such as produced water from the oil and gas industry, presents a cost-effective and environmentally friendly method for generating this compound digitellinc.com. A novel method involves processing produced water through a bromine-specific ion exchange resin to adsorb bromide ions, followed by regeneration of the resin with calcium cations to form this compound digitellinc.com. This approach not only provides a source of bromide ions but also helps in the utilization of a significant waste stream digitellinc.com.

Direct Conversion of Bromine-Rich Fluids via Electrodialysis Metathesis

A promising sustainable approach for this compound synthesis is the direct conversion of bromine-rich fluids using continuous electrodialysis metathesis acs.org. Bromine-rich fluid, often generated during bromine extraction from seawater, traditionally undergoes a complex process involving acidization to produce liquid bromine, which is then used for bromide synthesis acs.org. This conventional method is associated with complexity and the generation of substantial bromine-containing wastewater acs.org.

Research has demonstrated the feasibility of this approach, with studies showing that the concentrations of this compound and calcium bromate (B103136) in the product solution can reach notable levels acs.org. For example, concentrations of up to 1.31 mol/L for this compound and 0.195 mol/L for calcium bromate have been reported acs.org.

To obtain high-purity this compound from the product solution, purification steps such as evaporation followed by solid-liquid extraction can be employed acs.org. Analysis of phase diagrams and solubility data can inform these purification processes acs.org. Studies have shown that this method can achieve a this compound purity of 93.27% with a yield of 91.15% acs.org. This direct conversion method represents a significant advancement in the clean production and efficient utilization of bromine resources for this compound synthesis acs.org.

Data Table: Electrodialysis Metathesis Results

| Product | Concentration (mol/L) | Purity (%) | Yield (%) |

| This compound | Up to 1.31 | 93.27 | 91.15 |

| Calcium Bromate | Up to 0.195 | - | - |

Note: Purity and yield data specifically refer to the purified this compound product.

Advanced Studies in Calcium Bromide Structure and Crystallography

Crystalline Structures of Anhydrous and Hydrated Calcium Bromide

The crystalline structure of this compound varies significantly depending on its hydration state. Studying these structures helps in understanding the material's physical and chemical properties.

Elucidation of Rutile Structure and Octahedral Coordination Environments

Anhydrous this compound (CaBr₂) adopts a structure related to the rutile type. In this structure, the Ca²⁺ ions are coordinated by six bromide ions (Br⁻), forming distorted CaBr₆ octahedra. These octahedra are interconnected through shared corners and edges, creating a three-dimensional network. materialsproject.orgmaterialsproject.orgqsstudy.com Specifically, the anhydrous form crystallizes in the orthorhombic Pnnm space group, which is a distorted version of the tetragonal rutile structure. materialsproject.orgmaterialsproject.orgwikipedia.org Another reported structure for anhydrous CaBr₂ is tetragonal with the P4₂/mnm space group, also described as rutile-structured. materialsproject.org In both structures, the calcium ions are in an octahedral coordination environment with six bromide anions. materialsproject.orgmaterialsproject.orgqsstudy.com The Ca-Br bond lengths in the orthorhombic structure are reported as four shorter bonds at 2.90 Å and two longer bonds at 2.91 Å. materialsproject.org In the tetragonal structure, the corner-sharing octahedral tilt angles are approximately 49-50°. materialsproject.orgmaterialsproject.org

Investigation of Diverse Hydrate (B1144303) Formations (e.g., Hexahydrate, Dihydrate, Enneahydrate)

This compound is known to form several hydrates, with the hexahydrate (CaBr₂·6H₂O) and the dihydrate (CaBr₂·2H₂O) being common forms, while the enneahydrate (CaBr₂·9H₂O) is considered rare or less common under typical conditions. qsstudy.comwikipedia.orgyogiintermediates.com The hexahydrate and anhydrous forms are reported to have similar structures to their calcium chloride counterparts, differing primarily in unit cell size due to the larger bromide anion. acs.orgresearchgate.net The existence of intermediate hydrate steps between the nonahydrate, hexahydrate, and anhydrate has been noted, although some proposed hydrates (e.g., trihydrate, tetrahydrate, 1.5-hydrate, 1-hydrate, and 0.5-hydrate) are debated and not fully verified. acs.orgresearchgate.netgoogle.com Recent studies using single-crystal analysis have indicated a stable monohydrate phase between the anhydrate and dihydrate during hydration and dehydration processes. researchgate.net The dihydrate is reported to share the same crystal structure as calcium chloride dihydrate, again with differences in size, while the monohydrate structure differs from that of CaCl₂ monohydrate. researchgate.net

Characterization of Distorted Ca(H₂O)₈ Antiprisms and Related Coordination Polyhedra

In water-rich this compound hydrates, such as the enneahydrate (CaBr₂·9H₂O), the calcium ions are often found within distorted Ca(H₂O)₈ coordination polyhedra, specifically described as square antiprisms. researchgate.netiucr.orgnih.govresearchgate.netiucr.org In the enneahydrate structure, these Ca(H₂O)₈ antiprisms exist as monomeric units. researchgate.netiucr.orgnih.govresearchgate.net Larger coordination numbers around calcium ions, such as eight, are observed in hydrates with larger cations like calcium. researchgate.netresearchgate.net These higher-coordinated polyhedra tend to have lower symmetry compared to octahedra but maintain some degree of symmetry to minimize interatomic repulsions. researchgate.netresearchgate.net Studies on hydrated this compound salts of organic molecules, such as lactobionic acid, also reveal calcium ions coordinated by oxygen atoms from water molecules and the organic ligand, forming distorted square-antiprism arrangements. researchgate.netiucr.org

Structural Phase Transitions and Polymorphism of this compound Solids

This compound solids can undergo structural phase transitions and exhibit polymorphism under varying conditions, such as temperature or pressure. Anhydrous CaBr₂ is known to exhibit a temperature-induced structural phase transition. aps.orgcapes.gov.br This transition has been studied using techniques like Raman spectroscopy. aps.org The transition in CaBr₂ is analogous to the tetragonal (P4₂/mnm) to orthorhombic (Pnnm) transition observed in other rutile-related structures like CaCl₂. wikipedia.orgunivie.ac.at While polymorphism is a well-known characteristic of perovskite structures, driven by octahedral tilting, studies on calcium-valine coordination polymers derived from CaBr₂ have indicated that polymorphism is not encountered for the CaBr₂ derivatives in contrast to CaCl₂ derivatives which showed two polymorphs. mdpi.comkuleuven.beacs.orgresearchgate.net However, the anhydrous form itself exists in at least two related structures (orthorhombic and tetragonal), suggesting a form of polymorphism or structural variation depending on crystallization conditions or temperature. materialsproject.orgmaterialsproject.orgwikipedia.org

Application of this compound in Protein Crystallography for Anomalous Phasing

This compound plays a role in protein crystallography, particularly in techniques utilizing anomalous scattering for phase determination.

Halide Cryosoaking Techniques for Macromolecular Structure Determination

Halide cryosoaking is a technique used in protein crystallography to introduce anomalous scatterers into protein crystals, facilitating structure determination through methods like Multiwavelength Anomalous Diffraction (MAD) or Single-wavelength Anomalous Diffraction (SAD). hamptonresearch.comucla.edunih.govnih.gov This procedure involves briefly soaking protein crystals in a cryoprotectant solution containing a high concentration of a halide salt, such as this compound. hamptonresearch.comnih.govnih.gov Bromide ions can diffuse into the protein crystals and bind to the ordered solvent region around the protein molecules, acting as anomalous scattering centers. hamptonresearch.comucla.edunih.govnih.govpsu.edu The anomalous signal from bromide ions is significant, particularly near their absorption edge at 0.92 Å, making them suitable for MAD and SAD phasing. nih.gov This method offers a rapid and simple way to obtain derivatives for solving novel protein crystal structures, requiring minimal preparative effort compared to traditional heavy-atom soaking methods. nih.govnih.govpsu.edu The soak time is typically short, ranging from 10 to 20 seconds. hamptonresearch.com Factors influencing the success of halide cryosoaking include the concentration of the halide salt, soak time, crystal symmetry, and the quality of X-ray diffraction data. hamptonresearch.com High concentrations of halide salts can also function as cryoprotectants. hamptonresearch.com

This compound Properties

| Property | Value |

| Chemical Formula | CaBr₂ |

| Molar Mass | 199.89 g/mol (anhydrous) qsstudy.comwikipedia.orgyogiintermediates.com |

| Appearance | White crystalline solid/powder qsstudy.comwikipedia.orgchemimpex.com |

| Density | 3.353 g/cm³ (anhydrous) qsstudy.comwikipedia.orgchemimpex.com |

| Melting Point | 730 °C (anhydrous) qsstudy.comwikipedia.orgchemimpex.com |

| Boiling Point | 1815 °C (anhydrous) qsstudy.comwikipedia.orgchemimpex.com |

Selected this compound Hydrates

| Hydrate Name | Formula |

| Dihydrate | CaBr₂·2H₂O |

| Hexahydrate | CaBr₂·6H₂O |

| Enneahydrate | CaBr₂·9H₂O |

Utilization of Anomalous Signal from Calcium Ions in Diffraction Data

X-ray diffraction is a fundamental technique for determining the atomic structure of crystalline materials, including chemical compounds like this compound. While the primary interaction of X-rays with atoms is elastic (Thomson scattering), a small but significant inelastic component, known as anomalous scattering or anomalous dispersion, also occurs when the incident X-ray wavelength is close to an absorption edge of an atom in the crystal. This phenomenon results in a change in the scattering factor of the atom, specifically introducing imaginary (f'') and modifying the real (f') components of the scattering factor. The anomalous scattering effect leads to differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which can be exploited to gain additional information about the crystal structure.

Calcium ions (Ca²⁺), with an atomic number of 20, exhibit anomalous scattering, particularly noticeable when using X-ray wavelengths near the calcium K-absorption edge (around 3.06 Å or 4.05 keV). While the anomalous signal from lighter elements like calcium is generally weaker compared to heavier elements (e.g., selenium, mercury), advancements in X-ray sources (like synchrotron radiation and in-house rotating-anode generators with specific anodes such as chromium), detectors, and data processing software have made it feasible to utilize this signal for crystallographic studies nih.govbibliotekanauki.plscirp.org.

The utilization of the anomalous signal from calcium ions in diffraction data is particularly valuable in several aspects of crystallography:

Experimental Phasing: In macromolecular crystallography, the anomalous signal is crucial for experimental phasing techniques like Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction (MAD). While these methods are commonly associated with incorporating heavier atoms, the intrinsic or bound calcium ions in proteins and other biological molecules can provide sufficient anomalous signal for de novo structure determination or to resolve phase ambiguity nih.govscirp.orgbiorxiv.org. Studies have demonstrated successful protein structure solution using the anomalous signal from calcium ions, sometimes even with data collected on home-source diffractometers using Cr Kα radiation nih.govscirp.orgiucr.org. The anomalous signal from a single intrinsic Ca²⁺ atom was initially used to phase the structure of trypsin, which was later improved by including the anomalous scattering of sulfur atoms iucr.orgiucr.org.

Element Identification and Location: Anomalous scattering is a powerful tool for identifying and locating specific atomic species within a crystal structure. Anomalous difference Fourier maps, calculated using the intensity differences between Friedel pairs, show peaks at the positions of anomalous scatterers iucr.orgiucr.org. This allows for the unambiguous identification of calcium ion positions within the crystal lattice, distinguishing them from other atoms. Refinement of the imaginary component of the anomalous scattering factor (f'') during the structure refinement process can also serve as a means to identify specific elements, as the refined f'' values are characteristic for each element at the given wavelength iucr.org.

Confirmation of Absolute Configuration: For chiral structures containing anomalous scatterers, the anomalous signal can be used to confirm the absolute configuration of the molecule. This has been demonstrated in the crystallographic studies of hydrated this compound salts of carbohydrates like lactobionic acid and α-galactose, where anomalous dispersion effects were utilized to verify the absolute configuration iucr.orgacs.org.

The strength of the anomalous signal is dependent on the incident X-ray wavelength relative to the absorption edge of the atom. For calcium, using longer wavelengths, such as Cr Kα radiation (λ = 2.2909 Å, E = 5.41 keV), results in a significantly higher f'' value compared to Cu Kα radiation (λ = 1.54 Å, E = 8.05 keV). For instance, the theoretical f'' for calcium is approximately 2.51 e⁻ at the Cr Kα wavelength, compared to 1.29 e⁻ at the Cu Kα wavelength nih.gov. Data collected near the calcium K-edge can yield even larger anomalous signals iucr.orgresearchgate.net.

While detailed studies specifically focused on utilizing the anomalous signal of calcium ions for the initial structure determination of simple anhydrous this compound (CaBr₂) were not prominently found in the search results, the principles and demonstrated applications in other calcium-containing crystalline systems are directly relevant. The calcium ions within the this compound lattice or in hydrated this compound complexes exhibit anomalous scattering properties that can, in principle, be exploited using the techniques described above. This could be particularly useful in studies involving subtle structural details, phase transitions, or the location of calcium ions in complex this compound-containing materials.

The successful application of calcium anomalous scattering in various crystallographic studies highlights its potential as a source of experimental phase information and for confirming the presence and location of calcium ions in a wide range of crystalline compounds, including different forms and complexes of this compound.

Data on Calcium Anomalous Scattering:

| X-ray Source/Wavelength | Energy (keV) | Theoretical f'' (e⁻) | Notes | Source |

| Cu Kα | 8.05 | 1.29 | Commonly available lab source | nih.gov |

| Cr Kα | 5.41 | 2.51 | Lab source, longer wavelength, higher f'' for Ca | nih.gov |

| Near Ca K-edge | ~4.05 | ~8.5 (theoretical) | Synchrotron source, optimized wavelength for anomalous signal | iucr.orgresearchgate.net |

| Near Ca K-edge | ~4.05 | ~9.5 (experimental) | Refined mean f'' for Ca in thermolysin at λ=3.0689 Å (peak wavelength) | iucr.org |

Solution Chemistry and Ionic Dynamics of Calcium Bromide

Dissociation Mechanisms and Ion Speciation in Aqueous Environments

Calcium bromide is an ionic compound formed by the electrostatic attraction between calcium cations (Ca²⁺) and bromide anions (Br⁻). patsnap.comtestbook.com When dissolved in water, a polar solvent, CaBr₂ dissociates into its constituent ions: one calcium ion and two bromide ions. patsnap.comyoutube.combrainly.com This process can be represented by the following equation:

CaBr₂(s) → Ca²⁺(aq) + 2Br⁻(aq) brainly.comyou-iggy.com

The (aq) symbol indicates that the ions are hydrated, meaning they are surrounded by water molecules. youtube.comvaia.com This dissociation is a key characteristic of this compound as a strong electrolyte, allowing it to conduct electricity in aqueous solutions. testbook.comquora.com The dissolution involves the interaction between the solute (this compound) and the solvent (water), leading to a uniform solution where the ions are distributed within the solvent. vaia.com The positive calcium ions are attracted to the partial negative charges on the oxygen atoms of water molecules, while the negative bromide ions are attracted to the partial positive charges on the hydrogen atoms of water molecules. These attractions are known as ion-dipole interactions and are largely responsible for the solubility of ionic compounds in water. vaia.com

In aqueous solutions, the primary species present are hydrated Ca²⁺ and hydrated Br⁻ ions. The relative concentrations of these ions are determined by the initial concentration of the this compound solution. For example, a 1 M solution of CaBr₂ will yield approximately 1 M of Ca²⁺ ions and 2 M of Br⁻ ions, assuming complete dissociation. brainly.com The presence and concentration of these ions are fundamental to the reactivity of this compound solutions in various chemical processes. brainly.com

Ion Hydration and Pairing Dynamics in Concentrated Solutions

Ion hydration, the process where ions are surrounded by solvent molecules, is a critical aspect of the behavior of this compound in water. In concentrated solutions, the interactions between ions and water molecules, as well as interactions between the ions themselves (ion pairing), become particularly significant.

The calcium ion (Ca²⁺) is a divalent cation, and its hydration in aqueous solution has been a subject of considerable research. Studies using techniques like X-ray diffraction and computational methods suggest that the coordination number of Ca²⁺ (the number of water molecules in its first hydration shell) can vary, typically ranging from 6 to 8. tandfonline.comresearchgate.netacs.org Experimental data from large-angle X-ray scattering (LAXS) on calcium halide solutions have indicated a mean Ca-O bond distance of approximately 2.46 Å, consistent with a hydration number of around 8. acs.org The first hydration shell of Ca²⁺ is considered to play a major role in its properties in solution. acs.org

The bromide ion (Br⁻) is a halide anion. Its hydration properties have also been investigated, although defining the halide coordination shells can be challenging due to fast water exchange between hydration shells. esrf.fr Experimental techniques like X-ray and neutron diffraction and X-ray absorption have reported hydration numbers for the bromide ion in the range of 6 to 7.4. esrf.fr The Br-O first shell average bond length determined by X-ray diffraction is typically between 3.19 and 3.40 Å. esrf.fr Studies using molecular dynamics simulations suggest that bromide-water interactions are relatively weak, leading to a loosely bound first hydration shell. researchgate.net

In concentrated this compound solutions, the close proximity of ions can lead to the formation of ion pairs. An ion pair consists of a cation and an anion that are in close contact in solution, held together by electrostatic attraction. libretexts.org These ion pairs can exist transiently, dissociating and re-associating. libretexts.org The formation of ion pairs is more significant for ions with higher charges, such as Ca²⁺. libretexts.org Studies on concentrated calcium chloride solutions, which share similarities with this compound solutions, have indicated the presence of both contact ion pairs (ions in direct contact) and solvent-separated ion pairs (ions separated by one or more water molecules). aip.orgresearchgate.net The concentration of ion pairs can be substantial in concentrated solutions and can influence properties like solubility. libretexts.org

While the primary focus here is on this compound solutions, understanding the interactions of calcium cations with various counterions provides broader context. In aqueous solutions, Ca²⁺ ions interact not only with bromide ions but also with other anions that may be present. The strength and nature of these interactions can influence the hydration structure of Ca²⁺ and the extent of ion pairing. For instance, studies have shown that the presence of other electrolytes can reduce the frequency of water exchange in the first hydration shell of calcium, suggesting that the reactivity of the Ca²⁺ hydration shell can be influenced by the affinity of other ions for the water molecules around Ca²⁺. ugr.es

Computational modeling, particularly molecular dynamics (MD) simulations, is a valuable tool for studying ion hydration and dynamics in electrolyte solutions. Both force field-based and ab initio molecular dynamics methods have been employed to investigate the behavior of ions like Ca²⁺ and Br⁻ in water.

Classical molecular dynamics simulations using force fields describe the interactions between atoms based on empirical potential energy functions. These simulations can provide insights into the structural and dynamical properties of ions in solution, such as hydration numbers and water exchange rates. ugr.es However, the accuracy of these simulations depends heavily on the quality of the force field parameters, particularly for complex ions like Ca²⁺ where accurately describing interactions with water and other ions is challenging. acs.orgaip.org

Ab initio molecular dynamics (AIMD) simulations, based on quantum mechanical principles, offer a more fundamental description of interatomic interactions without relying on empirical parameters. AIMD can provide a more accurate picture of the electronic structure and bonding in the hydration shells. acs.orgesrf.fr Studies using AIMD have investigated the hydration structure of both bromide ions and calcium ions, providing details on water orientation and dynamics in the solvation shells. researchgate.netacs.orgesrf.frresearchgate.net Comparing results from classical MD and AIMD can highlight the importance of factors like polarization effects, which are often included in AIMD but may be treated in a mean-field way or not at all in classical force fields. esrf.fraip.org Combining computational methods with experimental data, such as neutron scattering, can help in developing more accurate force fields for simulating the behavior of ions like Ca²⁺ in concentrated solutions. aip.org

Interactions of Calcium Cations with Various Counterions

Influence of Solution Conditions on this compound Reactivity and Stability

The reactivity and stability of this compound in aqueous solution are significantly influenced by solution conditions such as concentration and temperature.

Temperature affects the solubility of this compound and the dynamics of ion hydration and pairing. The solubility of this compound in water increases significantly with temperature. wikipedia.org

| Temperature (°C) | Solubility (g CaBr₂ / 100 mL H₂O) |

| 0 | 125 |

| 20 | 143 |

| 100 | 312 |

Data Source: wikipedia.org

Temperature also influences the hydration shells of ions and the rate of water exchange. Higher temperatures generally lead to faster water exchange between the hydration shells and the bulk solvent. The stability of this compound solutions can also be affected by temperature, although they are generally considered thermally stable under recommended storage conditions. omanchem.comlanxess.comaade.org However, extreme temperatures or the presence of incompatible materials can potentially lead to decomposition or other reactions. wikipedia.orglanxess.com For instance, when strongly heated in air, this compound can react with oxygen to produce calcium oxide and bromine. testbook.comwikipedia.org Temperature and pressure effects are important considerations in applications like drilling fluids, where the density and viscosity of the CaBr₂ solution need to be accurately modeled under varying downhole conditions. tidjma.tn Studies have also investigated the interplay of temperature and calcium content on the aggregation behavior of proteins in solution, highlighting the sensitivity of some systems to these conditions. frontiersin.org

The pH of the solution can also have an influence, although aqueous solutions of pure this compound are typically neutral. irooildrilling.com The presence of other substances or impurities can alter the pH and potentially affect the speciation and reactivity of calcium and bromide ions.

Reaction Mechanisms and Chemical Transformations Involving Calcium Bromide

Role of Bromide Ions as Nucleophiles in Organic Substitution and Elimination Reactions

Bromide ions (Br⁻), originating from the dissociation of calcium bromide, can function as nucleophiles in organic reactions. fishersci.ca In nucleophilic substitution reactions (SN1 and SN2), bromide ions, being electron-rich species, can attack electron-deficient carbon centers in organic molecules, typically alkyl halides, leading to the displacement of a leaving group and the formation of a new carbon-bromine bond. epa.govuni.luwikipedia.org

In elimination reactions (E1 and E2), bromide ions can also play a role, often in conjunction with a base. While a base typically abstracts a proton, the presence of bromide ions can influence the reaction pathway and product distribution, particularly in competing substitution and elimination processes. epa.govfishersci.cawikipedia.org The outcome of whether substitution or elimination predominates depends on factors such as the structure of the organic substrate, the strength of the base/nucleophile, the solvent, and the reaction temperature. epa.govfishersci.ca

Oxidative Decomposition of this compound at High Temperatures to Calcium Oxide and Bromine

An important high-temperature transformation of this compound is its oxidative decomposition in the presence of oxygen, typically from air. When strongly heated in air, this compound reacts with oxygen to produce calcium oxide (CaO) and bromine gas (Br₂). fishersci.atfishersci.dkuni.luamericanelements.comfishersci.bewikipedia.orgamericanelements.com

The balanced chemical equation for this reaction is: 2 CaBr₂(s) + O₂(g) → 2 CaO(s) + 2 Br₂(g) fishersci.atfishersci.dkamericanelements.comwikipedia.orgamericanelements.com

This decomposition generally occurs at temperatures above 800°C, although conflicting reports on the exact temperature exist, which may be attributed to differences in atmospheric conditions (oxic vs. inert). fishersci.at This reaction is utilized in certain industrial processes for the production of calcium oxide and bromine. wikipedia.org

Precursor Roles in the Synthesis of Other Bromine-Containing Compounds

This compound serves as a valuable precursor in the synthesis of various other bromine-containing inorganic and organic compounds. eragene.comfishersci.dkfishersci.senih.gov As a readily available source of bromide ions, it can be reacted with other metal salts or organic substrates to introduce bromine into different chemical structures.

For example, this compound can be used in reactions to synthesize other inorganic bromides through appropriate metathesis or displacement reactions. In organic synthesis, it can contribute bromide ions for the formation of alkyl and aryl bromides, acting either directly as a reactant or indirectly by influencing reaction equilibria or catalytic cycles. eragene.comfishersci.dkfishersci.se Its application as a precursor is particularly relevant in the preparation of pharmaceuticals and specialty chemicals that require bromine functionalities. eragene.comnih.gov

Complexation Reactions for Product Isolation (e.g., with Triphenylphosphine (B44618) Oxide)

This compound is known to form complexes with certain organic molecules, a property that can be exploited for product isolation and purification. A notable example is its complexation with triphenylphosphine oxide (TPPO). fishersci.dkuni.luamericanelements.com

Triphenylphosphine oxide is a common byproduct in various organic reactions, such as the Mitsunobu reaction and Wittig reactions. Removing TPPO from reaction mixtures can be challenging, often requiring chromatographic techniques. This compound offers an alternative method by forming an insoluble complex with TPPO, allowing for its removal by filtration. fishersci.dkuni.luamericanelements.com This complexation is reported to be efficient, with high percentages of TPPO removed from solutions in solvents like THF, 2-MeTHF, and MTBE. The formation of this insoluble adduct simplifies the purification process, eliminating the need for chromatography in certain cases. fishersci.dk

This compound as a Dehydrating Agent in Organic Synthesis

Due to its hygroscopic nature, meaning it readily absorbs moisture from the air, this compound can function as a dehydrating agent in organic synthesis and various industrial processes. eragene.comfishersci.dkfishersci.beamericanelements.com

Catalytic Applications and Mechanistic Insights

Calcium Bromide as a Catalyst in Organic Synthesis

This compound has been employed as a catalyst to promote the formation of various organic molecules, offering advantages such as being readily available, inexpensive, and easy to handle. researchgate.netimist.ma Its use in organic synthesis is noted as being very rare in some contexts. imist.ma

Catalytic Synthesis of Dihydropyrimidinone Derivatives

This compound acts as an efficient catalyst for the synthesis of dihydropyrimidinone (DHPM) derivatives. researchgate.netimist.masciforum.net These compounds are of significant interest due to their diverse therapeutic and pharmacological properties. imist.masciforum.net An efficient and environmentally friendly method for synthesizing a series of dihydropyrimidinone derivatives involves a three-component one-pot cyclocondensation reaction between substituted benzaldehydes, beta-ketoesters, and urea (B33335) or thiourea, catalyzed by this compound under microwave irradiation in solvent-free conditions. researchgate.netimist.maimist.masciforum.net This method offers advantages such as a solvent-free approach, low catalyst loading (e.g., 2 mol%), shorter reaction times (e.g., 1.5 to 3 minutes under microwave irradiation), a simple workup procedure, and high yields. researchgate.netimist.masciforum.net The catalytic activity of this compound in this reaction is attributed, in part, to its polar covalent nature, which allows it to absorb microwave energy and convert it into heat, driving the reaction. imist.masciforum.net

Facilitation of Bis(α-aminophosphonates) Synthesis

This compound has been successfully utilized as a catalyst in the synthesis of bis(α-aminophosphonates). aip.orgresearchgate.neturfu.ru A simple and efficient method involves the microwave-irradiated reaction of 1,2-diphenylethane-1,2-diamine, aromatic aldehydes, and dimethyl phosphite (B83602) in the presence of this compound under neat conditions at room temperature. aip.orgresearchgate.neturfu.ru Bis(α-aminophosphonates) synthesized using this compound as a catalyst have shown promising anticoagulant activity. aip.orgresearchgate.net

Mechanistic Investigations of Calcium-Catalyzed Glycosidic Bond Activation

Naturally occurring metals, such as calcium, can catalytically activate the intermonomer β-glycosidic bonds in cellulose (B213188) chains, initiating reactions for the production of volatile oxygenates from renewable biomass. acs.orgnih.govresearchgate.netresearchgate.netacs.org Millisecond kinetics studies and density functional theory (DFT) calculations have been used to investigate the mechanism of calcium-catalyzed cellulose activation. acs.orgnih.govresearchgate.netresearchgate.netacs.orgchemrxiv.orgresearchgate.net

Role of Calcium Ions in Stabilizing Transition States and Enhancing Reactivity

DFT results suggest that one calcium ion plays a primary catalytic role in stabilizing the charge center of the transition state during calcium-catalyzed glycosidic bond activation. acs.orgnih.govresearchgate.net In a cooperative mechanism involving two calcium ions, an additional calcium ion plays a secondary promotional role. acs.orgnih.govresearchgate.net This cooperative mechanism, with an apparent activation barrier of approximately 48.7 ± 2.8 kcal mol⁻¹, is in agreement with experimental observations and suggests that calcium enhances reactivity through stabilizing charged transition states. acs.orgnih.govresearchgate.netresearchgate.netacs.org The calculated apparent activation energy for a cooperative calcium-catalyzed cycle was found to be around 50 kcal mol⁻¹ based on DFT calculations. acs.orgresearchgate.netresearchgate.netacs.org One of the primary roles of calcium in this chemistry is to stabilize the negatively charged hydroxymethyl O6 atom in the transition state. nih.gov

Disruption of Hydrogen-Bonding Networks by Calcium Ions in Cellulose Activation

The introduction of calcium ions into the cellulose matrix disrupts the native hydrogen-bonding network, leading to increased reactivity of the cellulose chains. acs.orgnih.govresearchgate.netchemrxiv.org In the cooperative calcium-catalyzed mechanism, the second calcium ion is shown to play a role in disrupting these native hydrogen-bonding networks, thereby enhancing reactivity. acs.orgnih.govresearchgate.net This disruption by calcium ions is a secondary role that complements the primary role of stabilizing transition states. acs.orgnih.govresearchgate.netresearchgate.netacs.org Experiments have shown that hydrogen bonding in the vicinity of the reaction center can influence activation kinetics. researchgate.netchemrxiv.org

Catalyst Deactivation Mechanisms in the Presence of Calcium Salts

The presence of calcium salts can lead to a decline in catalyst performance through several pathways. These deactivation mechanisms are particularly relevant in industrial processes where feedstocks or operating conditions may introduce calcium contaminants.

One significant mechanism is poisoning , where calcium species interact chemically with the active sites of the catalyst, rendering them inactive. For acidic catalysts, such as zeolites, metal contaminants like alkali and alkaline earth metals (including calcium) can neutralize strong acid sites, which are crucial for catalytic activity chemcatbio.org. In Selective Catalytic Reduction (SCR) catalysts, calcium compounds can interact with weak and strong acid sites, competitively adsorbing with reactants like ammonia (B1221849) and disrupting the catalytic cycle mdpi.com. Studies on Ce/TiO₂ catalysts have shown that Ca²⁺ can have a negative effect by promoting the enlargement of CeO₂ nanoparticles, potentially through a "molten salt flux" effect under reaction conditions. This growth can cover active sites and reduce the availability of oxygen vacancies, impacting the redox cycle involved in reactions like SCR mdpi.com.

Calcium can also influence thermal degradation and sintering . While alkali metals are known to accelerate sintering, calcium can also play a role in altering the catalyst structure at high temperatures. For instance, calcium oxides can form thermally stable spinel phases with alumina (B75360) supports, which might affect the dispersion and accessibility of the active catalytic phase ammoniaknowhow.com. In some cases, calcium addition has been observed to increase the agglomeration of catalyst particles, leading to larger particle sizes, reduced surface area, and smaller pore volume, all of which contribute to decreased catalytic performance mdpi.com. The reducibility of catalysts can also be affected by calcium doping, potentially due to stronger interaction between the metal and the support mdpi.com.

Research findings highlight the varying impact of calcium depending on the catalyst type and the specific reaction. For example, in the aqueous phase reforming of glycerol (B35011) over Ni/ZrO₂ catalysts, increasing calcium loading led to increased particle agglomeration and decreased reducibility mdpi.com. Conversely, in some ammonia synthesis catalysts, calcium addition was found to be an inactive additive that did not significantly change the textural, structural, or chemisorptive properties of the catalyst, unlike barium which acted as an electronic promoter rsc.orgresearchgate.net.

The anion associated with calcium also plays a role in the deactivation potential. While calcium sulfate (B86663) is often found in aged catalysts and has a relatively low deactivation potential, calcium phosphate, carbonate, and borate (B1201080) have been reported to be more poisonous mdpi.com.

Detailed research findings often involve characterization techniques such as X-ray Diffraction (XRD), Temperature-Programmed Reduction (TPR), and Thermogravimetric Analysis (TGA) to understand the structural and chemical changes occurring in the catalyst upon exposure to calcium salts. For instance, TGA can be used to quantify carbon deposition, a deactivation pathway that can be influenced by calcium addition acs.orgnih.gov.

While this compound itself is a specific salt, its deactivation behavior would likely align with the general mechanisms observed for other calcium salts, particularly in terms of potential poisoning effects on acidic sites and contribution to physical deposition or structural changes depending on the reaction environment and temperature.

Below is a table summarizing some of the observed effects of calcium on different catalysts:

| Catalyst Type | Calcium Effect | Deactivation Mechanism(s) | Reference |

| Acidic Catalysts | Neutralization of strong acid sites | Poisoning | chemcatbio.org |

| SCR Catalysts (V₂O₅-TiO₂) | Interaction with acid sites, competitive adsorption with NH₃ | Poisoning, Pore blockage (as sulfates) | mdpi.com, psu.edu |

| SCR Catalysts (Ce/TiO₂) | Promotion of CeO₂ nanoparticle enlargement | Poisoning ("molten salt flux"), Reduced oxygen vacancies | mdpi.com |

| Ni/ZrO₂ (Glycerol APR) | Increased particle agglomeration, decreased reducibility | Structural changes, Reduced active area | mdpi.com |

| Ni-Al₂O₃ (CO₂-CH₄ reforming) | Can influence carbon deposition (coking) and potentially sintering of Ni grains | Fouling (coking), Potential influence on sintering | acs.orgnih.gov |

| Ammonia Synthesis (Co) | Inactive additive (in some cases) | Minimal deactivation observed (depending on formulation) | rsc.orgresearchgate.net |

Advanced Engineering and Material Science Applications

Application in Drilling and Well Completion Fluids: Mechanistic Studies and Performance Optimization

Calcium bromide plays a critical role in drilling and well completion fluids, contributing significantly to wellbore stability, pressure control, fluid loss mitigation, and corrosion minimization. Its application in these areas is supported by mechanistic studies and ongoing efforts to optimize its performance.

Mechanisms of Wellbore Stabilization and Pressure Control

Wellbore stability is paramount for safe and efficient drilling operations. This compound contributes to this by increasing the density of drilling fluids, thereby generating a hydrostatic pressure that counterbalances the pressures exerted by surrounding rock formations and fluids. tethyschemical.comrockchemicalsinc.comcrecompany.comtidjma.tncrecompany.comcrecompany.com This pressure-balancing capacity is crucial in preventing the influx of formation fluids, known as a "kick," which can lead to dangerous blowouts. rockchemicalsinc.comcrecompany.compatsnap.com In high-pressure, high-temperature (HPHT) environments, this compound maintains its stability, ensuring consistent pressure control at great depths. rockchemicalsinc.comcrecompany.com The high density of CaBr₂ solutions is a primary mechanism for overcoming formation pressure and preventing wellbore instability. tidjma.tntidjma.tn By maintaining the correct pressure balance within the wellbore, this compound solutions help prevent blowouts and other operational hazards. tethyschemical.com

Mitigation of Fluid Loss and Shale Formation Stabilization

Fluid loss into permeable formations can impede drilling operations, leading to non-productive time and increased costs. crecompany.com this compound solutions are effective in minimizing fluid loss due to their bridging properties, which help seal the porous zones of the formation. crecompany.com This property is particularly beneficial in formations with high permeability. crecompany.com

Furthermore, this compound contributes to the stabilization of shale formations. The ionic properties of this compound work to reduce the swelling of clay and shale formations that can destabilize the wellbore. rockchemicalsinc.comcalciumbromide.inbchem.comoil-drilling-fluids.com This inhibition of hydration and migration of swelling clays (B1170129) is a key mechanism by which this compound helps maintain wellbore integrity. oil-drilling-fluids.comslb.com Studies have shown that drilling fluids containing this compound brine can significantly reduce the activity of the fluid water, leading to a net fluid loss out of the shale core, a desirable result for stabilizing shale formations. google.com

Minimizing Corrosion in Drilling Equipment through this compound Formulations

Corrosion can compromise the integrity of drilling equipment, leading to potential failures and safety hazards. crecompany.com While some brines can be corrosive, this compound is often described as being relatively non-corrosive to most drilling equipment, especially when effectively inhibited. tidjma.tncrecompany.comtidjma.tnbromideindia.com this compound is frequently combined with corrosion inhibitors in drilling fluids to prevent the formation of rust or scale on equipment, thus ensuring the longevity and functionality of drilling tools and machinery and reducing maintenance costs and downtime. tethyschemical.comcrecompany.com The non-corrosive nature of this compound reduces the risk of equipment damage, contributing to smoother drilling operations. tethyschemical.com

However, it is important to note that in HPHT wells, the use of corrosive drilling fluids, including this compound, has been implicated in corrosion and cracking of corrosion-resistant alloys. ogcenergy.com This highlights the importance of proper formulation with inhibitors and careful evaluation under simulated downhole conditions, considering the potential coordinated action of substances like hydrogen sulfide (B99878) and carbon dioxide. ogcenergy.com

Advanced Modeling and Predictive Analytics for Fluid Performance

Advanced modeling and predictive analytics are increasingly employed to optimize the performance of drilling fluids containing this compound under variable conditions. These techniques provide valuable insights into fluid behavior and help predict potential issues. tidjma.tntidjma.tn

Computational Fluid Dynamics (CFD) simulations are utilized to model the flow of this compound solutions in complex wellbore geometries. tidjma.tntidjma.tn These simulations provide insights into fluid behavior and performance, aiding in the design of efficient drilling protocols. tidjma.tntidjma.tnmdpi.com CFD modeling, often coupled with experimental validation, is central to addressing challenges in modern drilling operations, such as optimizing cuttings transport in eccentric annuli. mdpi.com CFD simulations can evaluate the impact of factors like drill pipe rotation and fluid velocity on cuttings removal and velocity profiles. mdpi.com

Machine learning (ML) algorithms are employed to analyze large datasets and develop predictive models for this compound performance under various operating conditions. tidjma.tntidjma.tn These models can predict potential issues with fluid performance, allowing for proactive adjustments and preventive measures. tidjma.tn ML techniques, such as artificial neural networks (ANN), offer enhanced reliability and accuracy in predicting drilling fluid properties, including rheological characteristics. mdpi.comwu.ac.th Novel ML approaches are being developed to improve the accuracy of drilling fluid density prediction, especially in HPHT environments, by handling complex nonlinear relationships in drilling data. frontiersin.org

Illustrative Data (Derived from search results for exemplary purposes):

While specific detailed research findings with extensive data tables directly linking this compound concentration to precise, quantifiable performance metrics across all subsections were not uniformly available in the search results in a format suitable for creating comprehensive, interactive tables with specific numerical correlations for every point, the searches provided qualitative and some quantitative information regarding the impact of this compound.

For instance, one search result mentioned a drilling fluid containing 14.2 lbs/gal this compound brine resulted in a net fluid loss out of a shale core of about 4% by volume, which was considered a highly desirable result for stabilizing shale formations. google.com Another study compared different brines under HPHT conditions and indicated that this compound outperformed others in maintaining density and stability. crecompany.com Rheological properties and filtration characteristics are key aspects of drilling fluid performance that are subject to modeling and prediction. researchgate.net

Below is an illustrative table summarizing some general performance aspects influenced by this compound, based on the search results:

| Performance Aspect | Influence of this compound |

| Wellbore Pressure Control | Increased fluid density provides hydrostatic pressure to counterbalance formation pressure. tethyschemical.comrockchemicalsinc.comcrecompany.comtidjma.tncrecompany.comcrecompany.com |

| Wellbore Stability | Prevents wellbore collapse by counteracting formation pressures and reducing clay swelling. rockchemicalsinc.comcrecompany.comtidjma.tncrecompany.comcalciumbromide.inbchem.comoil-drilling-fluids.comslb.com |

| Fluid Loss Mitigation | Bridging properties help seal porous formations. crecompany.com Reduces water activity in shale. google.com |

| Shale Formation Stabilization | Inhibits hydration and migration of swelling clays. rockchemicalsinc.comcalciumbromide.inbchem.comoil-drilling-fluids.comslb.com |

| Corrosion of Drilling Equipment | Relatively non-corrosive, especially when inhibited; often used with corrosion inhibitors. tethyschemical.comtidjma.tncrecompany.comtidjma.tncrecompany.combromideindia.com |

| Thermal Stability | Maintains effectiveness in high-temperature environments. rockchemicalsinc.comcrecompany.comcalciumbromide.inbromideindia.comimarcgroup.comicl-industrialproducts.com |

| Density Control | Allows for precise adjustment of fluid density. tidjma.tncrecompany.comtidjma.tnicl-industrialproducts.com |

This table provides a summary of the documented effects and benefits of using this compound in drilling and well completion fluids, based on the provided search snippets.

Detailed Research Findings Examples:

Laboratory tests have demonstrated that this compound brines significantly improve wellbore stability compared to traditional drilling fluids, showing a marked reduction in wellbore collapse incidents, particularly in HPHT conditions. crecompany.com

A study focusing on fluid loss control found that CaBr₂ solutions effectively bridge formation pores, reducing fluid invasion and maintaining drilling fluid integrity, which is beneficial in formations with high permeability. crecompany.com

Field studies have shown successful deployment of this compound brine in high-temperature wells, with the wellbore remaining stable throughout the drilling process and no significant incidents of stuck pipe or well collapse. crecompany.com

Research utilizing machine learning, specifically Artificial Neural Networks (ANN), has shown high accuracy (R > 0.97, AAPE < 6.1%) in predicting rheological parameters of brine-based drill-in fluids. mdpi.com

Computational Fluid Dynamics (CFD) Simulations for Complex Wellbore Geometries

Role in Fire Retardant Technologies and Materials Enhancement

This compound plays a role in enhancing fire resistance in various materials, primarily through its connection to brominated flame retardants. riverlandtrading.comentrepreneurindia.cocrecompany.com

Function as a Precursor for Brominated Flame Retardants

This compound serves as a precursor or source material in the production of other bromine compounds, including brominated flame retardants (BFRs). riverlandtrading.comentrepreneurindia.coresearchandmarkets.com BFRs are a group of organic substances containing bromine atoms in their molecular structure that inhibit combustion in organic materials. wur.nlmst.dk The production of BFRs often begins with extracting bromine from sources like bromide solutions, followed by the bromination of inorganic and organic chemicals. oecd.org this compound's role as a precursor is essential in the chemical industry for producing these critical fire safety additives. entrepreneurindia.coresearchandmarkets.com

Mechanism of Enhancing Fire Resistance in Polymeric, Electronic, and Textile Materials

Brominated flame retardants, derived in part from precursors like this compound, enhance the fire resistance of materials such as plastics, textiles, and construction materials. riverlandtrading.comentrepreneurindia.cocrecompany.comresearchandmarkets.com The mechanism of flame retardancy generally involves chemical and/or physical processes that reduce or eliminate factors necessary for combustion: fuel, heat, and oxygen. cnr.itmdpi.com

In the context of materials like polymers, electronics, and textiles, BFRs work by interfering with the combustion process in the gas phase. When exposed to high temperatures, brominated compounds decompose and release bromine radicals. crecompany.com These radicals can interrupt the chain reactions that occur during burning, effectively quenching the flame. cnr.it For example, in textiles, this compound can enhance fire-resistant properties by forming a protective char layer when exposed to flames, acting as a barrier to prevent fire spread. crecompany.com Studies have shown that fabrics treated with this compound can exhibit a significant reduction in flammability compared to untreated fabrics. crecompany.com Similarly, incorporating this compound into materials like gypsum board and insulation can improve their fire resistance by releasing bromine radicals that interrupt combustion. crecompany.com In the electronics industry, this compound is used to enhance the fire resistance of components like circuit boards and casings, reducing their ignition propensity. crecompany.com

Data from studies illustrate the effectiveness of this compound in enhancing fire resistance:

| Material | This compound Addition | Observed Effect on Fire Resistance | Source |

| Gypsum Board | 5-10% | Increase fire resistance by up to 30% | crecompany.com |

| Insulation | Not specified | Reduce heat release rate by 25% | crecompany.com |

| Fabrics | Not specified | 50% reduction in flammability | crecompany.com |

| Curtains | Not specified | Reduce risk of fire spread by 40% | crecompany.com |

| Circuit Boards | Not specified | 35% lower ignition propensity | crecompany.com |

Environmental Engineering for Emission Control and Remediation

This compound is also utilized in environmental engineering applications, particularly for controlling emissions and remediating contaminated sites. wikipedia.orgentrepreneurindia.co

Application in Mercury Emission Control in Flue Gas Streams

This compound is used in coal-fired power plants to minimize the emission of gaseous mercury in flue gas. wikipedia.orgfossilconsulting.com Mercury emissions from these plants are a significant environmental concern due to mercury's toxicity and persistence. fossilconsulting.comandritz.com Adding bromide to the coal or injecting this compound solutions into the flue gas stream has proven effective in increasing mercury oxidation. fossilconsulting.combabcock.compower-eng.comacs.orgonepetro.org This oxidation converts elemental mercury (Hg⁰), which is difficult to capture, into oxidized mercury (Hg²⁺), a form that can be readily removed by existing air pollution control devices such as wet flue gas desulfurization (FGD) systems. andritz.compower-eng.comonepetro.orgnih.govacs.org this compound addition to coal, especially for plants with downstream wet FGD units, has been found to be a cost-effective method for mercury control. babcock.compower-eng.comacs.org

Data from testing has shown significant reductions in mercury emissions with the use of this compound. For instance, a GAO report on DOE data indicated that coal-fired power plants using technologies like this compound addition achieved about a 90% reduction of mercury emissions across all coal types. fossilconsulting.com Testing with this compound injection to the coal in one instance resulted in stack mercury emissions being reduced significantly from a baseline emission. babcock.com

Investigation of Bromide-Induced Mercury Oxidation Mechanisms in Power Plants

Studies have investigated the factors influencing this oxidation, including temperature and the presence of other flue gas components like SO₂, CO, HCl, H₂O, and NO. nih.govacs.org While SO₂, CO, HCl, and H₂O have shown insignificant effects on the gas-phase oxidation rate of Hg⁰ by Br₂, NO has exhibited a complex effect, promoting oxidation at low concentrations and inhibiting it at high concentrations. nih.govacs.org

Research has also explored potential balance-of-plant impacts associated with bromide injection, such as the potential for increased bromine concentrations in fly ash, FGD byproducts, and flue gas, and the possibility of corrosion, particularly in the cold sections of the air heater. power-eng.comonepetro.orgvosteen-consulting.de Studies have investigated the corrosion resistance of alloys in this compound and calcium chloride solutions to understand these effects. onepetro.org

Utilization in Dense Non-Aqueous Phase Liquid (DNAPL) Remediation of Contaminated Soils

Dense non-aqueous phase liquids (DNAPLs) are a significant source of groundwater contamination. researchgate.netepa.gov this compound brine solutions have been considered and investigated for the remediation of systems contaminated with DNAPLs. researchgate.net The use of high-concentration brines in the subsurface has been studied for decades, including their potential in DNAPL remediation strategies. researchgate.net

This compound brine solutions are dense and viscous, properties that are relevant to their application in DNAPL remediation. researchgate.net At a this compound mass fraction of 0.53, a density 1.7 times and a viscosity 6.3 times that of water have been observed. researchgate.net Laboratory and field experiments have been conducted to investigate the behavior and transport of such brines in porous media. researchgate.net These studies aim to understand the establishment, persistence, and removal rates of stratified dense brine layers, as well as the ability to establish and maintain a dense brine layer as part of a DNAPL recovery strategy. researchgate.net The goal is to recover the brine at sufficiently high mass fractions to support its economical reuse. researchgate.net

While chemical oxidation is an aggressive remediation technology applied to DNAPL source zones, commonly used oxidants include permanganate, Fenton's reagent, hydrogen peroxide, ozone, and persulfate. clu-in.org Tracer studies, including those using bromide, are also conducted to define flow characteristics and capture efficiency in remediation efforts. wrc.org.zaepa.gov

Material Science Applications in Cement and Construction

This compound has been investigated for its potential as an additive in cementitious materials, particularly to enhance performance under challenging conditions such as low temperatures. Its influence spans the early hydration process, the formation of novel hydration products, and the resulting mechanical properties like compressive strength and setting time.

Influence on Early Hydration Kinetics of Portland Cement at Low Temperatures

The presence of this compound significantly impacts the early hydration kinetics of Portland cement, especially when curing occurs at low temperatures (e.g., 5°C or 10°C). Low temperatures typically slow down the hydration process of cement, hindering early strength development researchgate.netmdpi.com. This compound acts as an accelerator, counteracting this effect. Studies have shown that the addition of this compound shortens the hydration induction period and accelerates the acceleration stage concrete.org. This is attributed to its ability to significantly increase the dissolution and hydration rates of key cement components like tricalcium silicate (B1173343) (C₃S) concrete.org. The addition of this compound also leads to an increase in the maximum heat release rate and cumulative heat release during hydration, further indicating accelerated reaction kinetics concrete.org. This accelerated hydration at low temperatures facilitates faster strength development, which is crucial for construction in cold environments researchgate.netconcrete.org.

Formation of Novel Hydration Products (e.g., Ca₄Al₂O₆Br₂·10H₂O) and their Role in Strength Development

The incorporation of this compound in cementitious systems can lead to the formation of novel hydration products beyond the typical calcium silicate hydrate (B1144303) (C-S-H) and calcium hydroxide (B78521) (Ca(OH)₂) phases. Research has identified the generation of bromine-containing C-S-H gels and hydrated calcium bromoaluminate (Ca₄Al₂O₆Br₂·10H₂O) in the presence of this compound concrete.orgresearchgate.net. These new products play a role in the microstructure development of the hydrated cement paste. The formation and arrangement of these bromine-containing phases, alongside other hydration products like ettringite and Ca(OH)₂, contribute to a denser microstructure concrete.org. This denser structure, resulting from the piling up and bonding of these hydration products, is directly linked to improved strength development in the cementitious material concrete.orgresearchgate.net. Specifically, the Ca₄Al₂O₆Br₂·10H₂O phase has been identified as a main factor contributing to improved early strength and reduced setting time researchgate.net.

Impact on Compressive Strength and Setting Time of Cementitious Mortars

This compound has a notable impact on both the setting time and compressive strength of cementitious mortars. Its inclusion generally leads to a shortening of both the initial and final setting times of cement pastes researchgate.netconcrete.orgresearchgate.net. This accelerated setting is advantageous for speeding up construction processes. Furthermore, this compound has been shown to significantly enhance the compressive strength of mortars, particularly at early ages and when cured at low temperatures researchgate.netmdpi.comconcrete.orgresearchgate.net. Studies have demonstrated substantial increases in compressive strength at 1, 3, and 7 days with the addition of this compound researchgate.net. For instance, incorporating 1.5% CaBr₂ has been reported to increase the compressive strength of mortar at 1, 3, and 7 days by 42.7%, 28.96%, and 32.47%, respectively researchgate.net. At a curing temperature of 5°C, the strength of specimens mixed with 1.0% CaBr₂ at various ages was comparable to or even exceeded that of control samples cured at 20°C researchgate.net. The increase in strength is attributed to the accelerated hydration kinetics and the formation of strength-contributing hydration products concrete.orgresearchgate.net.

Data on the impact of this compound on compressive strength and setting time from selected studies:

| CaBr₂ Dosage (% by mass of cement) | Curing Temperature (°C) | 1-day Compressive Strength Increase (%) | 3-day Compressive Strength Increase (%) | 7-day Compressive Strength Increase (%) | Final Setting Time Reduction (minutes) | Source |

| 1.5 | Not specified (with alkali-free liquid accelerator) | 42.7 | 28.96 | 32.47 | ~0.92 (from 6.5 to 5.58 min) | researchgate.net |

| 1.0 | 5 | Strength close to or exceeding control at 20°C | Strength close to or exceeding control at 20°C | Strength close to or exceeding control at 20°C | Not specified | researchgate.net |

| Various (0-1.0) | 5 | Accelerated strength development | Accelerated strength development | Accelerated strength development | Shortened | concrete.org |

Note: The percentage increase in strength is relative to a control group without CaBr₂ under similar curing conditions, where specified.

Chemical Applications in Photographic Processing and Preservation

This compound has a history of use in chemical applications related to photographic processing and preservation wikipedia.orgfishersci.cafishersci.sesndb.intizaragroup.com. In traditional photography, this compound was utilized in the preparation of certain light-sensitive photographic emulsions . It was also used in the manufacturing of photographic paper sndb.in. Its role in these processes typically involved contributing bromide ions to the light-sensitive silver halide formulations.

Theoretical and Computational Chemistry Studies of Calcium Bromide Systems

Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and bonding in calcium bromide. These calculations can reveal details about the distribution of electrons, the nature of the chemical bonds between calcium and bromine atoms, and how these characteristics influence the compound's properties. Studies on related calcium systems, like calcium ions bound in biological molecules, utilize DFT to understand coordination and electronic structure, highlighting the role of valence orbitals in bonding researchgate.netacs.org. While specific quantum chemical studies solely focused on the electronic structure and bonding of isolated CaBr₂ molecules or bulk crystals are not extensively detailed in the provided search results, the application of these methods to calcium-containing systems in general underscores their relevance for gaining a deeper understanding of CaBr₂. The bonding in solid this compound is predominantly ionic, with Ca²⁺ cations and Br⁻ anions, although some degree of covalent character due to the polarizability of the bromide ion may be present testbook.com. Solid anhydrous this compound adopts a rutile structure, where octahedral Ca²⁺ centers are bonded to six bromide anions wikipedia.org.

Molecular Dynamics Simulations of this compound Interactions in Diverse Media

Molecular dynamics (MD) simulations are crucial for studying the behavior of this compound in various media, particularly in aqueous solutions, which are relevant to its industrial applications like drilling fluids wikipedia.orgmdpi.com. MD simulations can provide insights into ion solvation, ion pairing, diffusion coefficients, and the structural properties of the solution.

Studies involving calcium ions in aqueous solutions using ab initio molecular dynamics (AIMD) and empirical force fields have investigated ion pairing and the accuracy of different force field models aip.orgnih.gov. These simulations help to understand how Ca²⁺ ions interact with water molecules and counterions (like Br⁻), revealing details about hydration shells and the formation of solvent-separated or contact ion pairs aip.org. For instance, simulations have shown that standard force fields may overestimate the attraction between Ca²⁺ ions and anions, leading to artificial clustering nih.gov. The development of improved force fields, sometimes aided by AIMD, is necessary for accurate representation of calcium ion behavior in solution aip.orgnih.govaip.org.

MD simulations have also been used to study the dynamics of aqueous solutions in confined regions, such as CaCl₂ solutions between hexane (B92381) layers, providing insights into self-diffusion coefficients and the influence of salt concentration researchgate.net. While these studies often focus on CaCl₂, the principles and methodologies are directly applicable to understanding CaBr₂ solutions due to the similar nature of the halide ions.

Ab Initio Calculations for Elucidating Reaction Pathways and Energetic Profiles

Ab initio calculations, which are based on first principles without empirical parameters, can be used to study reaction pathways and energetic profiles involving this compound. While direct ab initio studies on typical reactions of CaBr₂ are not prominently featured in the search results, related studies provide context for the application of these methods.

For example, ab initio potential energy surface calculations have been performed for reactions involving calcium atoms, such as Ca + HCl → CaCl + H, to understand reaction mechanisms and energetics nih.gov. These studies highlight the ability of ab initio methods to map out energy landscapes and identify transition states.

In the context of this compound, ab initio calculations could potentially be applied to study its formation reactions, its interaction with other molecules, or potential decomposition pathways. Theoretical studies, including those using ab initio methods, have also been employed to understand the influence of CaBr₂ on the hydration of cement, leading to the formation of new crystalline phases researchgate.net. This demonstrates the use of computational methods to understand complex reaction systems involving this compound.

Computational Modeling of Crystal Structures and Phase Behavior

Computational modeling, including techniques like DFT and molecular simulations, is vital for investigating the crystal structures and phase behavior of this compound and its hydrates.

Anhydrous this compound crystallizes in a rutile structure with a tetragonal space group P4₂/mnm materialsproject.org. Computational studies can determine lattice parameters, atomic positions, and predict structural stability.